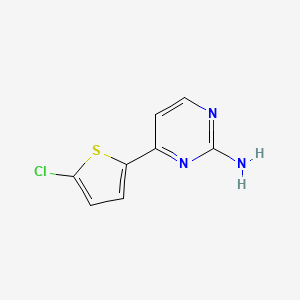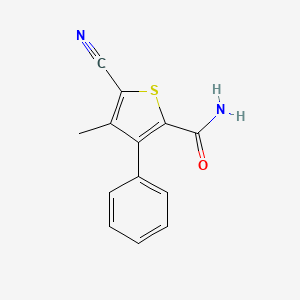
5-Cyano-4-methyl-3-phenylthiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of thiophene derivatives often involves cyclization reactions, as seen in the preparation of 3-carboxyisoxazole derivatives , and the use of thiophenecarbonyl chloride with amines . Additionally, the synthesis of pyrazole derivatives from thiophene compounds has been reported, which involves reactions with semicarbazide . The synthesis of thienopyrimidine derivatives from 2-iminocoumarin-3-carboxamides and amino-thiophene-dicarboxamides has also been described . A catalyst-free synthesis approach for dihydrothiophene carboxamide derivatives has been reported, highlighting the simplicity and efficiency of the process .
Molecular Structure Analysis
The molecular structure of thiophene derivatives is often confirmed using techniques such as NMR, mass spectra, FT-IR, UV-Visible, and X-ray diffraction studies . The dihedral angles between rings in these compounds can indicate the degree of conformational twisting, which affects their properties . Hirshfeld surface analysis is used to study intermolecular interactions in the crystal structure .
Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions, including S,N-double rearrangement . The reactivity of these compounds can be influenced by their substituents, as seen in the synthesis of 5-carbamoyl-4-methylthio-2-phenyl-1,3-thiazin-6-one . The fluorescence properties of thiophene derivatives can also be investigated, which may be relevant for applications in sensing or imaging .
Physical and Chemical Properties Analysis
The physical properties such as thermal stability of thiophene derivatives can be assessed using thermo-optical studies . The chemical properties, including electrophilic and nucleophilic regions, can be explored through DFT calculations . The fluorescence properties of these compounds are of interest for potential applications in materials science . The crystal packing and hydrogen bonding interactions can influence the solid-state properties and stability of these compounds .
Relevant Case Studies
While no direct case studies on "5-Cyano-4-methyl-3-phenylthiophene-2-carboxamide" are provided, the papers discuss related compounds. For instance, the colorimetric sensing of fluoride anions by benzamide derivatives showcases the potential application of thiophene compounds in chemical sensing . The radiosensitizing effects of nitrothiophene carboxamides in cancer therapy are another example of the practical applications of these molecules .
Applications De Recherche Scientifique
Thiophene derivatives are known to exhibit a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They have been reported to possess antimicrobial, analgesic and anti-inflammatory, antihypertensive, and antitumor activity . They are also used as inhibitors of corrosion .
-
Chemical Research : This compound is available for purchase from several suppliers for use in scientific research . It’s often used in the synthesis of other compounds .
-
Antitumor Activity : A related compound, a 5-cyano-2,4,6-substituted pyrimidine derivative containing an acrylamide group, has been synthesized and evaluated for antitumor activity . While this is not the exact compound you asked about, it does suggest potential applications in medicinal chemistry and oncology .
-
Chemical Research : This compound is often used in the synthesis of other compounds . It’s available for purchase from several suppliers for use in scientific research .
-
Antitumor Activity : A related compound, a 5-cyano-2,4,6-substituted pyrimidine derivative containing an acrylamide group, has been synthesized and evaluated for antitumor activity . This suggests potential applications in medicinal chemistry and oncology .
-
Antimicrobial Activity : Thiophene derivatives, which include 5-Cyano-4-methyl-3-phenylthiophene-2-carboxamide, have been reported to possess antimicrobial activity . This suggests potential applications in the development of new antimicrobial agents .
Safety And Hazards
The safety information for 5-Cyano-4-methyl-3-phenylthiophene-2-carboxamide indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram, and the signal word “Warning” is used to indicate potential hazards . Hazard statements include H302, H312, and H332, which refer to harmful if swallowed, harmful in contact with skin, and harmful if inhaled, respectively . Various precautionary statements are also provided .
Propriétés
IUPAC Name |
5-cyano-4-methyl-3-phenylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS/c1-8-10(7-14)17-12(13(15)16)11(8)9-5-3-2-4-6-9/h2-6H,1H3,(H2,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTZHNCQVFOLOEO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C2=CC=CC=C2)C(=O)N)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377285 |
Source


|
| Record name | 5-Cyano-4-methyl-3-phenylthiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyano-4-methyl-3-phenylthiophene-2-carboxamide | |
CAS RN |
70541-99-0 |
Source


|
| Record name | 5-Cyano-4-methyl-3-phenyl-2-thiophenecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70541-99-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Cyano-4-methyl-3-phenylthiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate](/img/structure/B1303061.png)
![3-Ethyl-1-[2-(4-hydroxyphenyl)ethyl]urea](/img/structure/B1303062.png)
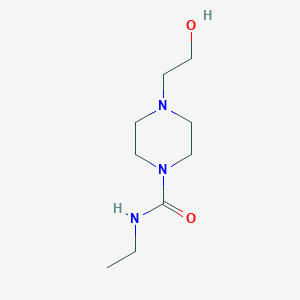
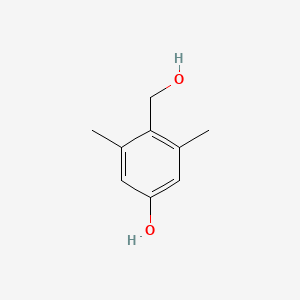
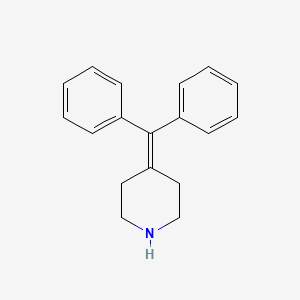
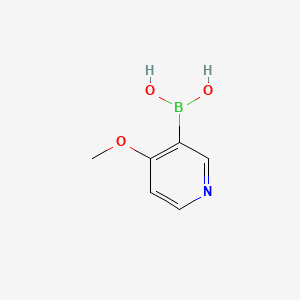
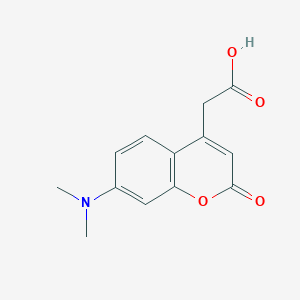
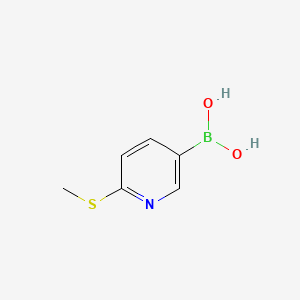

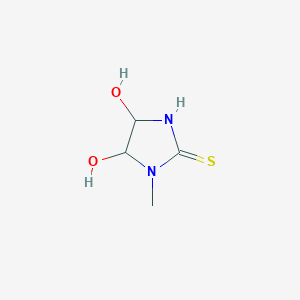
![2,2-Dimethyl-4-(2-oxiranyl)tetrahydrofuro-[3,4-d][1,3]dioxole](/img/structure/B1303080.png)
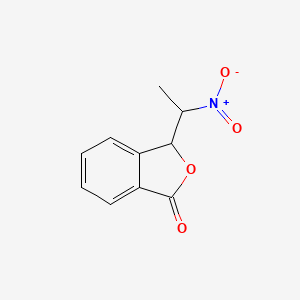
![5,6-Dihydrobenzo[h]quinazolin-2-amine](/img/structure/B1303086.png)
